REACTION_CXSMILES
|
[O:1]=[C:2]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[C:9]2[C:4](=[CH:5][C:6]3[N:18]([CH3:19])[CH:17]([CH3:20])[C:16]([CH3:22])([CH3:21])[C:7]=3[CH:8]=2)[NH:3]1.P(OC)(OC)(O[CH3:26])=O>>[O:1]=[C:2]1[CH:11]=[C:10]([C:12]([F:13])([F:14])[F:15])[C:9]2[C:4](=[CH:5][C:6]3[N:18]([CH3:19])[CH:17]([CH3:20])[C:16]([CH3:21])([CH3:22])[C:7]=3[CH:8]=2)[N:3]1[CH3:26]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1NC2=CC3=C(C=C2C(=C1)C(F)(F)F)C(C(N3C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(OC)(OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C2=CC3=C(C=C2C(=C1)C(F)(F)F)C(C(N3C)C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |